![molecular formula C18H16F2N4OS B2530149 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034392-31-7](/img/structure/B2530149.png)
3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a thiazolo[5,4-b]pyridine scaffold, which is a key structural unit for inhibitory potency . This compound is likely to be a derivative of the N-heterocyclic compounds that have shown potent PI3K inhibitory activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a Suzuki coupling reaction to produce intermediates, which then undergo a Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates .
Molecular Structure Analysis
The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a one-pot catalyst-free procedure involving the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a Suzuki coupling reaction followed by a Suzuki-Miyaura coupling with corresponding boronic esters .
Scientific Research Applications
- Thiazolo[4,5-b]pyridines, including our compound of interest, have been identified as potent antioxidants . Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in preventing various diseases.
- Novel thiazolo[4,5-b]pyridines exhibit antimicrobial effects against bacteria and fungi . Researchers have explored their potential as antibacterial and antifungal agents, which could contribute to combating infections.
- Some thiazolo[4,5-b]pyridines have demonstrated herbicidal properties . These compounds could play a role in developing environmentally friendly herbicides for crop protection.
- Thiazolo[4,5-b]pyridines have been investigated for their anti-inflammatory activity . Modulating inflammatory pathways is crucial for managing conditions like arthritis and autoimmune diseases.
- Researchers have identified thiazolo[4,5-b]pyridines with antitumor properties . These compounds may inhibit cancer cell growth and hold promise for future cancer therapies.
- Some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists . These receptors play a role in neurotransmission and immune responses, making them potential drug targets.
Antioxidant Activity
Antimicrobial Properties
Herbicidal Activity
Anti-inflammatory Effects
Antitumor Potential
Histamine H3 Receptor Modulation
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is noted that similar compounds with a 2-pyridyl thiazolo[5,4-b]pyridine scaffold have shown potent PI3K inhibitory activity . This suggests that “3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” might also act as a PI3K inhibitor.
Future Directions
The future directions for this compound could involve further exploration of its potential as a PI3K inhibitor . Additionally, the synthesis methods could be optimized for better yields . Further studies could also be conducted to fully understand its mechanism of action and to evaluate its safety and efficacy in biological systems.
properties
IUPAC Name |
3,4-difluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4OS/c19-13-4-3-11(10-14(13)20)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJQEQJPJVPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.